molecular formula C18H17F3N4OS B2530388 3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 1006345-64-7

3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No. B2530388
CAS RN: 1006345-64-7
M. Wt: 394.42
InChI Key: CTVZZWIQSXBVFP-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C7H7F3N2 . It’s used for research purposes .


Synthesis Analysis

The synthesis of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole can be achieved from 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione .


Molecular Structure Analysis

The molecular weight of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is 176.14 . The structure includes a cyclopropyl group attached to a pyrazole ring, which also has a trifluoromethyl group .


Physical And Chemical Properties Analysis

The predicted boiling point of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is 235.1±35.0 °C and its predicted density is 1.438±0.06 g/cm3 . The compound should be stored at 2-8°C .

Safety and Hazards

The compound is classified as an irritant (GHS07) and has hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and if contact occurs, rinse thoroughly and seek medical advice .

Future Directions

As for future directions, 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is used for proteomics research , but specific future applications or research directions are not mentioned in the sources I found.

properties

IUPAC Name

3-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS/c19-18(20,21)15-10-14(11-6-7-11)25(23-15)9-3-8-24-16(26)12-4-1-2-5-13(12)22-17(24)27/h1-2,4-5,10-11H,3,6-9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVZZWIQSXBVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCN3C(=O)C4=CC=CC=C4NC3=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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